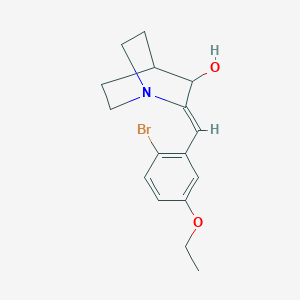
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol is a synthetic compound with potential applications in scientific research. It is a derivative of quinuclidin-3-ol, a natural product found in plants and animals. The synthesis of this compound involves several steps and requires specialized equipment and expertise. In
作用机制
The mechanism of action of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol involves binding to specific receptors in the brain and modulating their activity. It has been shown to bind to muscarinic acetylcholine receptors, which are involved in several physiological processes including cognition, memory, and movement. The binding of this compound to these receptors can lead to activation or inhibition of their activity, depending on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol depend on the specific receptor subtype it binds to and the cellular context. It has been shown to modulate the activity of muscarinic acetylcholine receptors in the brain, leading to changes in cognition, memory, and movement. It has also been studied for its antimicrobial and anticancer properties, although the specific mechanisms of action in these contexts are not well understood.
实验室实验的优点和局限性
The advantages of using 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol in lab experiments include its specificity for muscarinic acetylcholine receptors and its potential applications in several areas of scientific research. However, its synthesis requires specialized equipment and expertise, and the compound itself can be difficult to handle due to its low solubility and stability. In addition, its effects on other receptors and cellular processes are not well understood, which can make interpretation of results challenging.
未来方向
There are several future directions for research on 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol. One direction is to study its effects on specific subtypes of muscarinic acetylcholine receptors and their downstream signaling pathways. Another direction is to explore its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. In addition, further research is needed to understand its mechanisms of action in antimicrobial and anticancer contexts, and to develop more efficient synthesis methods for this compound and its derivatives.
In conclusion, 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol is a synthetic compound with potential applications in several areas of scientific research. Its synthesis requires specialized equipment and expertise, but it has been shown to be a useful tool for studying the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of 2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol involves the reaction of quinuclidin-3-ol with 2-bromo-5-ethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate and requires careful control of temperature, pH, and reaction time. The final product is obtained by purification through column chromatography and recrystallization. This synthesis method has been optimized for high yield and purity, and has been used successfully in several research projects.
科学研究应用
2-(2-bromo-5-ethoxybenzylidene)quinuclidin-3-ol has potential applications in several areas of scientific research. It has been shown to bind to specific receptors in the brain and modulate their activity. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. It has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications. In addition, it has been studied for its antimicrobial and anticancer properties.
属性
IUPAC Name |
(2Z)-2-[(2-bromo-5-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-13-3-4-14(17)12(9-13)10-15-16(19)11-5-7-18(15)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYDDWHHHFVNME-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)

![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)